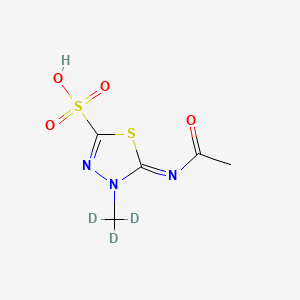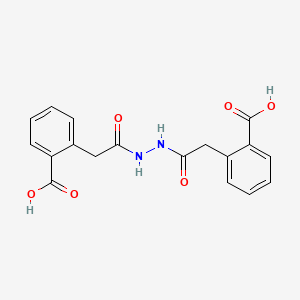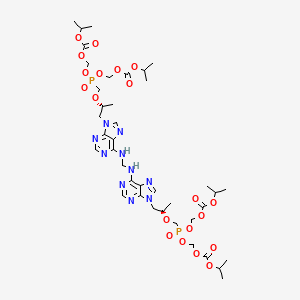
Nor Lidocaine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nor Lidocaine-d5 Hydrochloride is a stable isotope labelled metabolite . It is also known as N-(2,6-Dimethylphenyl)-2-(ethylamino-d5)acetamide Hydrochloride . The molecular formula is C12H14D5ClN2O and the molecular weight is 247.78 .
Synthesis Analysis
The synthesis of Lidocaine, which is the base compound for this compound, can be envisioned via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H14D5ClN2O . The deuterium labeled Nor Lidocaine hydrochloride has stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules .Mecanismo De Acción
While specific information on Nor Lidocaine-d5 Hydrochloride is not available, Lidocaine, an amide-type local anesthetic, exerts its effect by increasing the electrical stimulation threshold of the ventricle during diastole . Lidocaine also blocks sodium channels, making neurons transiently incapable of signaling the brain regarding sensations .
Safety and Hazards
Direcciones Futuras
While specific future directions for Nor Lidocaine-d5 Hydrochloride are not available, Lidocaine, the base compound, is widely used in medical practice and can be combined with other drugs, showcasing its adaptability for individualized treatments . This suggests potential future directions for this compound in the realm of personalized medicine.
Propiedades
| 1329497-00-8 | |
Fórmula molecular |
C12H19ClN2O |
Peso molecular |
247.778 |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2; |
Clave InChI |
KPXFVVHMUVBVGI-UHBAQTEVSA-N |
SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |
Sinónimos |
N-(2,6-Dimethylphenyl)-2-(ethylamino-d5)acetamide Hydrochloride; 2-(Ethylamino-d5)-2’,6’-acetoxylidide Hydrochloride; 2-(Ethylamino-d5)-2’,6’-_x000B_acetoxylidide Hydrochloride; L 86-d5; MEGX-d5; Monoethylglycylxylidide-d5 Hydrochloride; N-(N-Ethyl-d5)glyc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)




